4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one
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Overview
Description
The compound “4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one” is a complex organic molecule. It contains several functional groups, including a fluorobenzoyl group, a trifluoromethyl group, and a quinoxalinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. For example, 4-fluorobenzoyl chloride could be used as a starting material for the fluorobenzoyl group . The trifluoromethyl group could potentially be introduced using a reagent like trifluoromethylbenzylamine . The quinoxalinone group could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and fluorine atoms. The fluorine atoms would likely have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atoms could potentially be replaced with other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of fluorine atoms could increase its stability and lipophilicity .Scientific Research Applications
Synthesis and Chemical Properties
Quinoxaline derivatives, including fluorine-containing compounds, are synthesized through various chemical reactions, highlighting their potential in creating new substances with potential antiviral and anticancer activities. For instance, the synthesis of 2-Methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one demonstrates the chemical pathways to create fluorinated quinazoline derivatives with potential antiviral activity against viruses such as monkeypox and smallpox vaccine viruses G. Lipunova et al., 2012. Additionally, the synthesis of novel isoxazolequinoxaline derivative (IZQ) emphasizes the structural analysis and potential pharmacological applications of such compounds N. Abad et al., 2021.
Potential Applications
The potential applications of these compounds extend to various fields. For example, quinoxaline derivatives have shown promising results in anticancer activity screenings, where certain derivatives exhibited significant cytotoxicity against cancer cell lines B. N. Reddy et al., 2015. Furthermore, the study of fluorinated heterocyclic compounds through a photochemical approach to synthesize fluorinated quinazolin-4-ones reveals the versatility and potential of these compounds in developing new pharmacological agents S. Buscemi et al., 2004.
Molecular Dynamics and Docking Studies
Molecular dynamics and docking studies of quinoxaline derivatives indicate their potential as anti-cancer drugs, with specific compounds showing promising interactions at the active site regions of target proteins. This highlights the importance of structural and molecular analysis in identifying potential therapeutic applications of these compounds N. Abad et al., 2021.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N2O2/c1-15-22(31)29(14-16-6-10-18(11-7-16)24(26,27)28)20-4-2-3-5-21(20)30(15)23(32)17-8-12-19(25)13-9-17/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZIHVLAMZXZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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